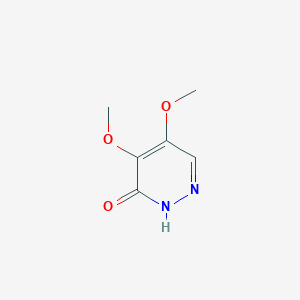

4,5-Dimethoxypyridazin-3(2H)-one

Descripción general

Descripción

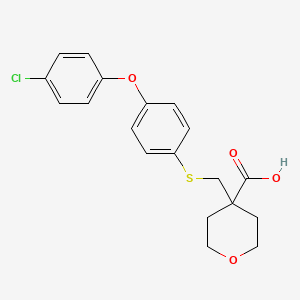

4,5-Dimethoxypyridazin-3(2H)-one is a derivative of pyridazinone, a class of compounds that have garnered interest due to their potential applications in drug discovery and their intriguing chemical properties. The compound is characterized by the presence of two methoxy groups at the 4 and 5 positions of the pyridazinone ring, which can influence its physical and chemical properties, as well as its interaction with other molecules .

Synthesis Analysis

The synthesis of pyridazinone derivatives can be achieved through various methods. For instance, polysubstituted pyridazinones can be synthesized using sequential nucleophilic substitution reactions starting from tetrafluoropyridazine. This approach allows for the creation of a variety of disubstituted and ring-fused pyridazinone systems, which may have significant applications in medicinal chemistry . The synthesis process is influenced by the nature of the nucleophile and the substituents attached to the pyridazinone ring, which can affect the regioselectivity of the nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been extensively studied using various spectroscopic techniques and quantum chemical calculations. For example, the crystal structure of 4,5-dichloropyridazin-3-(2H)-one was determined using NMR spectroscopy and X-ray crystallography, and further analyzed with Density Functional Theory (DFT) calculations to understand the geometry and vibrational frequencies of both monomeric and dimeric forms . Similarly, the structure of 4,5-dimethoxypyridazin-3(2H)-one derivatives can be expected to be influenced by the methoxy substituents, which may introduce steric hindrance and affect the molecule's reactivity and interactions .

Chemical Reactions Analysis

The reactivity of pyridazinone derivatives can be explored through their chemical reactions. The presence of substituents can significantly influence the chemical behavior of these compounds. For example, the steric effects of substituents adjacent to the carbonyl group in 4,5-dimethoxypyridazin-3(2H)-one can govern the existence of individual hydrogen-bonded species, affecting the compound's solute-solvent interactions . These interactions are crucial for understanding the compound's behavior in different environments, which is essential for its potential applications in pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are closely related to their molecular structure. The introduction of methoxy groups in 4,5-dimethoxypyridazin-3(2H)-one can alter its solubility, melting point, and thermal stability. For instance, the thermal analysis of a related compound, (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one, revealed that it is thermostable up to its melting point . Additionally, the electronic properties such as HOMO-LUMO gap, electronegativity, and softness can be calculated using DFT, providing insights into the compound's reactivity and potential as a drug candidate .

Aplicaciones Científicas De Investigación

1. Solvent Interactions and Steric Hindrance Studies

- A study investigated the solute-solvent interactions of 4,5-dimethoxypyridazin-3(2H)-one derivatives in different solvent mixtures, finding that steric effects of substituents near the C=O group and the geometrical requirements of the pyridazin-3(2H)-one ring majorly influence the formation of hydrogen-bonded species (Šamalikova et al., 2002).

2. Scaffold for Synthesis of Disubstituted and Ring-Fused Pyridazinone Systems

- 4,5,6-trifluoropyridazin-3(2H)-one serves as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems through nucleophilic aromatic substitution, showing potential applications in drug discovery (Pattison et al., 2009).

3. Applications in Herbicides and Insecticides

- Pyridazinone compounds, including derivatives of 4,5-dimethoxypyridazin-3(2H)-one, are investigated for their inhibitory effects on photosynthesis in plants, contributing to their use as herbicides (Hilton et al., 1969).

4. Structural and Theoretical Studies

- The crystal structure of a related compound, 4,5-dichloropyridazin-3-(2H)-one, has been examined, offering insights into the molecular geometry and vibrational frequencies which can be relevant for studying similar pyridazinone derivatives (Silva-Júnior et al., 2016).

5. Synthesis and Evaluation of Anticancer and Antiangiogenic Agents

- New derivatives of pyridazin-3(2H)-one, including 4,5-substituted forms, have been synthesized and assessed for their potential as anticancer and antiangiogenic agents, highlighting the versatility of this chemical structure in pharmacological research (Kamble et al., 2015).

6. Synthesis of Mercapto-Substituted Pyridazinones

- A study details the synthesis of 4-mercapto-6-phenylpyridazin-3(2H)-ones, indicating the broad spectrum of biological activity of functionalized pyridazinones, which can be useful in the development of new pharmaceuticals and pesticides (Tsolomiti et al., 2007).

7. Cross-Coupling and Metalation Chemistry in Crop Protection

- The nucleophilic displacement chemistry of 4,5-dihalo-3-(2H)-pyridazinones, closely related to 4,5-dimethoxypyridazin-3(2H)-one, is utilized for synthesizing herbicides and insecticides, demonstrating the significant role of pyridazinone nucleus in crop protection products (Stevenson et al., 2005).

8. Inhibition of Phosphodiesterase Enzymes

- Pyridazinone derivatives have been studied for their specific inhibition of phosphodiesterase (PDE4) enzymes, an important target in pharmacology, demonstrating the chemical's potential in developing new therapeutic agents (Van der Mey et al., 2001).

Propiedades

IUPAC Name |

4,5-dimethoxy-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-10-4-3-7-8-6(9)5(4)11-2/h3H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIQEIXIJUVLJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)NN=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295948 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2007909-17-1 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007909-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B3034559.png)

![(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034560.png)

![Diethyl 2-[(2,3-dichloroanilino)methylene]malonate](/img/structure/B3034563.png)

![7-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B3034568.png)

![8-(6-Hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3034570.png)

![4-({[4-(4-Chlorophenoxy)phenyl]sulfanyl}methyl)-N-Hydroxytetrahydro-2h-Pyran-4-Carboxamide](/img/structure/B3034577.png)